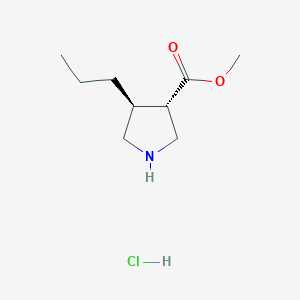

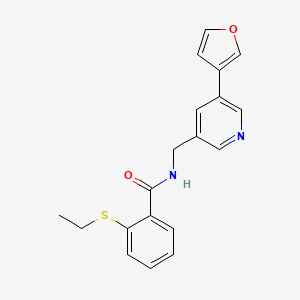

![molecular formula C25H23N5O5 B3009128 4-(2-(3-氧代-6-(间甲苯基氨基羰基)-[1,2,4]三唑并[4,3-a]吡啶-2(3H)-基)乙酰氨基)苯甲酸乙酯 CAS No. 1226454-44-9](/img/structure/B3009128.png)

4-(2-(3-氧代-6-(间甲苯基氨基羰基)-[1,2,4]三唑并[4,3-a]吡啶-2(3H)-基)乙酰氨基)苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triazoles are a class of nitrogen-containing heterocyclic compounds . They have two types: 1,2,3-triazole and 1,2,4-triazole . Both types can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . They are used in the construction of diverse novel bioactive molecules .

Synthesis Analysis

The synthesis of triazoles often involves the use of sodium azide, trimethylsilyl azide, alkyl/aryl azide, hydrazone, sulfonamide, hydrazine, and diazo-compounds . These materials provide nitrogen atoms for the triazole ring .Molecular Structure Analysis

Triazoles have a five-membered ring structure containing three nitrogen atoms . The position of these nitrogen atoms differentiates 1,2,3-triazoles from 1,2,4-triazoles .Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to their ability to accommodate a broad range of substituents . They can react with electrophiles and nucleophiles, leading to the formation of diverse novel bioactive molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles can vary widely depending on their specific structures and substituents. Generally, they are stable under thermal and acid conditions .科学研究应用

Energetic Materials Development

The [1,2,4]triazolo[4,3-a]pyridine moiety is known for its application in energetic materials . These materials are crucial for the development of explosives, propellants, and pyrotechnics. The compound’s ability to form stable yet highly energetic derivatives makes it a candidate for synthesizing new classes of energetic materials with improved performance and safety profiles.

Pharmaceutical Research

Triazole derivatives exhibit a wide range of biological activities . They are used in the development of new pharmaceuticals with antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer properties. The compound could be a precursor in synthesizing novel triazole-containing drugs.

Material Chemistry

Compounds with [1,2,4]triazolo[4,3-a]pyridine structures have applications in material chemistry due to their unique bonding capabilities . They can be used to create new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Agrochemistry

Triazole compounds are significant in agrochemistry for their fungicidal properties . They can be used to develop new pesticides and herbicides that are more effective and environmentally friendly.

Heat-Resistant Explosives

The structural characteristics of triazole derivatives allow them to be used in the synthesis of heat-resistant explosives . These explosives are essential in industries where high-temperature processes might otherwise degrade conventional materials.

Anticancer Research

The triazole ring is a common feature in many anticancer agents . The compound could be utilized in the design and synthesis of new anticancer drugs, potentially offering better efficacy and reduced side effects.

Antimigraine Agents

Triazole derivatives have been incorporated into drug candidates as antimigraine agents . The compound could contribute to the development of new treatments for migraines, improving patient outcomes.

Antituberculosis Agents

Given the broad-spectrum biological activities of triazole derivatives, they can also be explored for their potential in treating tuberculosis . New antituberculosis drugs could be synthesized using this compound as a starting point.

作用机制

The mechanism of action of triazoles largely depends on the specific substituents attached to the triazole ring. They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

安全和危害

未来方向

Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . They are also important in organocatalysis, agrochemicals, and materials science . Their chemistry is being developed gradually with the establishment of several facile and convenient synthetic techniques .

属性

IUPAC Name |

ethyl 4-[[2-[6-[(3-methylphenyl)carbamoyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O5/c1-3-35-24(33)17-7-10-19(11-8-17)26-22(31)15-30-25(34)29-14-18(9-12-21(29)28-30)23(32)27-20-6-4-5-16(2)13-20/h4-14H,3,15H2,1-2H3,(H,26,31)(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFAFMLRSKXPHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=C(C=CC3=N2)C(=O)NC4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(2-(3-oxo-6-(m-tolylcarbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

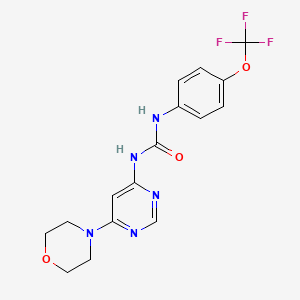

![1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B3009045.png)

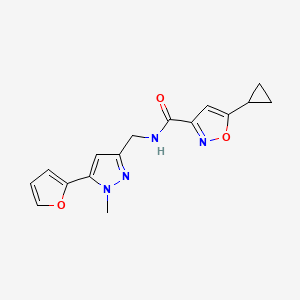

![3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one](/img/structure/B3009047.png)

![[1-[(3-Chlorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B3009049.png)

![Methyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B3009055.png)

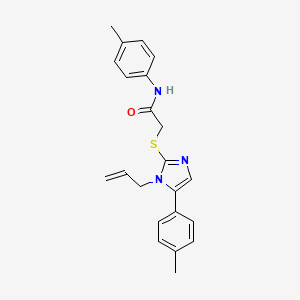

![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3009059.png)

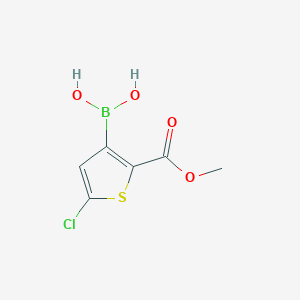

![Methyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3009062.png)

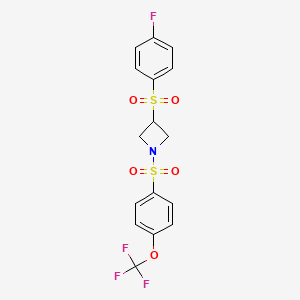

![N,N-dimethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine](/img/structure/B3009066.png)